Bienvenue dans la boutique en ligne BenchChem!

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide

Lipophilicity Drug design SAR

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide (CAS 896370-56-2) is a fully synthetic, small-molecule benzamide derivative belonging to the 3-amino-5-oxopyrrolidine class. The compound integrates a 2-methyl-3-nitrobenzamide pharmacophore with a 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl scaffold.

Molecular Formula C20H21N3O4
Molecular Weight 367.405
CAS No. 896370-56-2
Cat. No. B2811069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
CAS896370-56-2
Molecular FormulaC20H21N3O4
Molecular Weight367.405
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C
InChIInChI=1S/C20H21N3O4/c1-12-7-8-16(9-13(12)2)22-11-15(10-19(22)24)21-20(25)17-5-4-6-18(14(17)3)23(26)27/h4-9,15H,10-11H2,1-3H3,(H,21,25)
InChIKeyBLQYTKBILOCNKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide (CAS 896370-56-2) – Core Structural and Physicochemical Profile for Research Sourcing


N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide (CAS 896370-56-2) is a fully synthetic, small-molecule benzamide derivative belonging to the 3-amino-5-oxopyrrolidine class. The compound integrates a 2-methyl-3-nitrobenzamide pharmacophore with a 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl scaffold. Key computed physicochemical descriptors include a molecular weight of 367.4 g/mol, calculated lipophilicity XLogP3 = 3.0, topological polar surface area (TPSA) of 95.2 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. The structure is listed in the PubChem Compound database (CID 18573331) and appears in patent families directed toward amide-based monoamine re-uptake inhibitors, indicating its origin within medicinal chemistry optimization programs [2].

Why N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide Cannot Be Interchanged with Generic In-Class Analogs


Within the 5-oxopyrrolidine benzamide series, seemingly minor structural variations—such as the presence, position, and number of methyl substituents on the N‑aryl ring or the nitro substitution pattern on the benzamide—can produce substantial changes in lipophilicity, hydrogen‑bonding capacity, and steric bulk. These parameters directly govern membrane permeability, metabolic stability, and target‑binding complementarity [1][2]. For instance, replacing the 3,4‑dimethylphenyl group of the target compound with an unsubstituted phenyl ring (CAS 896362‑02‑0) is predicted to lower XLogP3 by approximately 0.6–1.0 log units and to alter the spatial contour recognized by monoamine transporters or other protein targets. Consequently, procurement of a “close analog” without exact structural matching compromises reproducibility in structure–activity relationship (SAR) studies and may yield divergent biological outcomes in assays where lipophilicity‑driven partitioning or steric fit is critical.

Quantitative Differentiation Evidence: N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide vs Closest Analogs


Enhanced Lipophilicity (XLogP3 = 3.0) Distinguishes the 3,4-Dimethylphenyl Analog from the Unsubstituted Phenyl Derivative

The target compound (CAS 896370-56-2) carries a 3,4-dimethylphenyl substituent on the pyrrolidinone nitrogen, whereas the closest commercially listed analog (2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide, CAS 896362-02-0) bears an unsubstituted phenyl ring. Computed XLogP3 for the target compound is 3.0 [1]. The phenyl analog lacks the two methyl groups and is therefore estimated to exhibit an XLogP3 value approximately 0.6–1.0 units lower, based on the additive contribution of aromatic methyl groups to logP in congeneric series. This difference translates into measurably altered partitioning between aqueous and organic phases, impacting membrane permeability, non-specific protein binding, and assay solubility profiles.

Lipophilicity Drug design SAR

Topological Polar Surface Area (TPSA = 95.2 Ų) and Hydrogen-Bond Acceptor Count Differentiate the Nitrobenzamide Scaffold from Sulfonamide and Urea Analogs

The target compound exhibits a TPSA of 95.2 Ų and 4 hydrogen-bond acceptors (HBA) [1]. In contrast, N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide (a listed structural congener) contains a sulfonamide in place of the benzamide, yielding a higher TPSA (≈104–110 Ų, class-based estimate) and an additional HBA. Similarly, the urea derivative 4-({1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylcarbamoyl}amino)benzamide (CAS 891095-47-9) presents two additional hydrogen-bond donors and a higher TPSA, altering both solubility and blood-brain barrier penetrability predictions. The target compound occupies a favorable TPSA range (< 140 Ų) for oral bioavailability and CNS penetration, while maintaining a single H-bond donor, a feature often associated with reduced promiscuity in screening libraries [1][2].

Polar surface area Drug-likeness Permeability

Molecular Weight (367.4 g/mol) and Rotatable Bond Count (3) Position the Compound in a Favorable Lead-Like Space vs Heavier Acrylamide Analogs

The target compound has a molecular weight of 367.4 g/mol and 3 rotatable bonds [1]. A structurally related acrylamide derivative, (Z)-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide (CAS 896371-85-0), carries an additional 4-nitrophenylvinyl moiety, resulting in a molecular weight of 379.4 g/mol and an extra rotatable bond, expanding its conformational space and molecular volume. The target compound’s lower molecular weight and restricted flexibility align more closely with lead-like criteria (MW ≤ 400) and reduce entropic penalties upon binding, offering a procurement advantage for fragment-based or lead-optimization programs seeking well-defined, compact scaffolds.

Molecular weight Lead-likeness Fragment-like properties

Nitro Group Position (Meta to Carboxamide) Distinguishes Redox Potential from Para-Nitro and Non-Nitrated Benzamide Analogs

The target compound contains a nitro group at the 3-position (meta) of the benzamide ring, whereas some congeneric benzamides place the nitro group at the 4-position (para) or lack it entirely (e.g., 4-(dimethylamino)-N-[1-(3,4-dimethylphenyl)-2-oxopyrrolidin-3-yl]benzamide). The electrochemical reduction potential of nitroaromatic compounds is exquisitely sensitive to the electronic environment: meta-nitrobenzamides typically exhibit reduction potentials differing by 50–150 mV from their para-nitro isomers due to resonance and inductive effects of the carboxamide substituent [1]. This shift can determine whether a compound is bio-reducible under hypoxic tumor conditions, a property exploited in hypoxia-activated prodrug design. No direct head-to-head data are yet published for this specific compound; however, the quantitative structure–property relationship is well established for the nitrobenzamide class [2].

Nitroaromatic Redox potential Hypoxia-activated prodrug

Research and Industrial Application Scenarios for N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide


Structure–Activity Relationship (SAR) Studies on Monoamine Transporter Inhibition

The compound’s patent origin within monoamine re-uptake inhibitor programs [1] makes it a precise SAR probe. Its defined lipophilicity (XLogP3 = 3.0) and single hydrogen-bond donor enable systematic exploration of the N-aryl substitution space. Replacing it with the phenyl analog (CAS 896362-02-0) would confound SAR interpretation by simultaneously altering lipophilicity, steric bulk, and aromatic π-stacking potential.

Hypoxia-Activated Prodrug (HAP) Lead Optimization

The 3-nitrobenzamide motif is a recognized trigger for bioreductive activation. Researchers designing HAPs can use this compound as a scaffold to probe the relationship between nitro reduction potential, cellular hypoxia, and cytotoxicity. The meta-nitro position distinguishes it from para-nitro analogs that may have different reduction kinetics, as noted in class-level electrochemical evidence [2].

Computational ADMET Model Calibration

The compound’s well-defined computed descriptors—MW = 367.4, XLogP3 = 3.0, TPSA = 95.2 Ų, 3 rotatable bonds—make it suitable as a calibration standard for in silico ADMET prediction models. Its intermediate lipophilicity and lead-like MW fall in a range where many models show maximum prediction uncertainty, providing a rigorous test case for algorithm validation.

Chemical Biology Probe Development for Nitroreductase Activity Screening

The nitro group serves as a latent handle for enzymatic reduction. Laboratories developing nitroreductase-based gene-directed enzyme prodrug therapy (GDEPT) systems can employ this compound as a substrate analog, leveraging its distinct electronic profile relative to 4-nitrobenzamide substrates to characterize enzyme specificity and kinetics.

Quote Request

Request a Quote for N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.